picrotin

Description

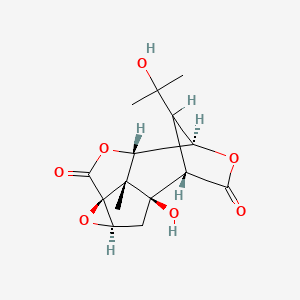

Picrotin (CAS 21416-53-5) is a naturally occurring sesquiterpenoid found in plants such as Anamirta cocculus and Picrorhiza kurrooa. It is a component of picrotoxin, an equimolar mixture with its structural analog, picrotoxinin . This compound acts as a selective antagonist of glycine receptors (GlyRs), particularly inhibiting α1, α2, and α3 homodimeric GlyRs with IC50 values of 57 µM, 117 µM, and variable potency for α3 subtypes, respectively . Unlike picrotoxinin, this compound lacks inhibitory activity on γ-aminobutyric acid (GABA) type A and C receptors, making it a valuable tool for studying GlyR-specific mechanisms .

Properties

IUPAC Name |

(1R,3R,5S,8S,9R,12S,13R)-1-hydroxy-14-(2-hydroxypropan-2-yl)-13-methyl-4,7,10-trioxapentacyclo[6.4.1.19,12.03,5.05,13]tetradecane-6,11-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18O7/c1-12(2,18)6-7-10(16)20-8(6)9-13(3)14(7,19)4-5-15(13,22-5)11(17)21-9/h5-9,18-19H,4H2,1-3H3/t5-,6?,7-,8-,9-,13-,14-,15+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYEFFICCPKWYML-QSZTXBPNSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12C3C4C(C(C1(CC5C2(O5)C(=O)O3)O)C(=O)O4)C(C)(C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12[C@H]3[C@H]4C([C@@H]([C@@]1(C[C@@H]5[C@]2(O5)C(=O)O3)O)C(=O)O4)C(C)(C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Picrotin, a compound derived from the plant Anamirta cocculus, is often studied alongside its more toxic counterpart, picrotoxinin. While picrotoxinin is well-known for its potent effects on neurotransmitter systems, this compound's biological activity has garnered interest due to its unique properties and potential applications in pharmacology. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

This compound is a non-competitive antagonist of the GABA_A receptor, which plays a crucial role in inhibitory neurotransmission in the central nervous system (CNS). By blocking the GABA_A receptor, this compound inhibits chloride ion flow, leading to increased neuronal excitability. This mechanism is similar to that of picrotoxinin, but this compound exhibits different potency and selectivity profiles.

Key Mechanisms:

- GABA_A Receptor Antagonism: this compound binds to the GABA_A receptor, preventing chloride ion influx and promoting excitatory neurotransmission .

- Ion Channel Interaction: this compound affects ion channel dynamics, particularly in glycine receptors (GlyRs), showing a higher potency in blocking homomeric GlyRs compared to heteromeric forms .

Pharmacological Effects

This compound's pharmacological profile suggests several potential therapeutic applications:

- CNS Stimulant: Due to its antagonistic effects on GABA_A receptors, this compound may serve as a CNS stimulant, potentially beneficial in treating conditions characterized by excessive inhibition.

- Antidote for CNS Depressants: Similar to picrotoxinin, this compound could be investigated as an antidote for poisoning from CNS depressants like barbiturates .

- Research Tool: this compound is frequently used in research settings to study GABAergic signaling and ion channel function due to its specific inhibitory effects on GABA_A receptors.

Comparative Toxicity and Efficacy

A comparative analysis of this compound and picrotoxinin reveals significant differences in their biological activity:

| Compound | Potency (IC50) | Main Action | Toxicity Level |

|---|---|---|---|

| This compound | ~4 µM | GABA_A receptor antagonist | Moderate |

| Picrotoxinin | ~0.4 µM | GABA_A receptor antagonist | High |

Picrotoxinin is approximately ten times more potent than this compound but also significantly more toxic . This distinction highlights the potential for using this compound in therapeutic contexts where lower toxicity is desirable.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Study on Ion Channel Blockade: A study demonstrated that both picrotoxinin and this compound inhibit GABA_A receptors with similar mechanisms but different efficiencies. This research provided insights into how structural modifications can influence receptor interactions .

- Toxicokinetics Comparison: Research comparing the toxicokinetics of picrotoxinin and this compound showed that while both compounds affect GABA_A receptors similarly, their metabolic pathways differ significantly. Picrotoxin hydrolyzes quickly into less active metabolites, while this compound has a more extended half-life in vivo .

Scientific Research Applications

Neuroscience Research

Picrotin is frequently utilized as a research tool in neuroscience to study GABAergic and glycinergic signaling pathways. Its antagonistic properties allow researchers to investigate the roles of these receptors in synaptic transmission and neuronal excitability. For example, studies have shown that this compound can effectively block GABA currents, providing insights into the modulation of inhibitory neurotransmission in the central nervous system (CNS) .

Toxicology Studies

This compound's effects on GABA receptors make it relevant for toxicology research, particularly in understanding the mechanisms of convulsants. Comparative studies between picrotoxinin and this compound have revealed differences in their toxicokinetics and lethality profiles, with implications for developing antidotes against CNS depressants . The compound's ability to induce seizures in animal models allows for the exploration of seizure mechanisms and potential therapeutic interventions.

Pesticide Applications

This compound has also been explored for its efficacy as a pesticide and pediculicide due to its neurotoxic properties against insects . This application highlights the compound's potential beyond medical uses, suggesting avenues for agricultural innovation.

Case Studies

Comparison with Similar Compounds

Structural Differences

Picrotin and picrotoxinin share a core picrotoxane skeleton but differ in their substituents:

- This compound: Contains a dimethylmethanol group.

- Picrotoxinin : Features an isopropenyl group .

This structural divergence influences their binding orientations within ion channels. Mutagenesis studies reveal that the 2' pore-lining residue (glycine in α1 GlyRs vs. alanine in GABAARs) critically affects this compound’s binding, while picrotoxinin’s smaller size allows broader receptor interactions .

Mechanism of Action

- Binding Kinetics :

- Effect on Channel Open Time :

Receptor Specificity

| Parameter | This compound | Picrotoxinin |

|---|---|---|

| GlyR α1 | IC50 = 57 µM | IC50 = 13 µM |

| GlyR α2 | IC50 = 117 µM | IC50 = 3.9 µM |

| GABAAR | Inactive | Potent inhibitor |

Comparison with Other Channel Modulators

Bilobalide and Ginkgolide B

- 5-HT3 Receptor Inhibition : Bilobalide and ginkgolide B (from Ginkgo biloba) block 5-HT3 receptors via overlapping but distinct mechanisms compared to picrotoxin. Picrotoxinin’s site partially overlaps with these compounds, but this compound shows negligible activity here .

- Potency : Bilobalide is more potent at 5-HT3A receptors (IC50 ~1 µM) than picrotoxinin, highlighting divergent structure-activity relationships .

Tutin and Dihydrotutin

Glycine Receptor Studies

- Mechanistic Insights : this compound’s voltage dependence and slow binding kinetics make it ideal for probing GlyR gating and pore architecture .

- Genetic Mutations : Mutations at GlyR α1 Arg271 convert this compound from an antagonist to an allosteric potentiator, revealing critical residues in signal transduction .

Dyslipidemia and Metabolic Regulation

This compound’s inhibition of GABA may indirectly influence lipid metabolism. In mice, reduced this compound levels correlate with anti-dyslipidemic effects, though this mechanism remains secondary to its GlyR activity .

Bioproduction

Elicitors like yeast extract enhance this compound yields in Picrorhiza kurrooa cultures (2.47 µg/g dry weight), offering sustainable sourcing strategies .

Preparation Methods

Reaction Conditions and Mechanism

The transformation employs bis(acetylacetonato)cobalt(II) [Co(acac)₂], phenylsilane (PhSiH₃), and molecular oxygen in i-PrOH at ambient temperature. The mechanism proceeds via:

-

Cobalt-peroxide adduct formation : Co(acac)₂ reacts with O₂ to generate a Co(III)-peroxide species, which abstracts a hydrogen atom from PhSiH₃.

-

Radical hydration : The Co–H intermediate adds regioselectively to PXN’s exocyclic olefin, forming a carbon-centered radical that traps oxygen.

-

Silyl peroxide reduction : Sequential O–O bond cleavage and protonation yield the tertiary alcohol at C10, completing the hydration.

Table 1: Optimization of Mukaiyama Hydration for this compound Synthesis

| Parameter | Optimal Value | Yield Impact |

|---|---|---|

| Co(acac)₂ Loading | 10 mol% | <5% variance |

| PhSiH₃ Equivalents | 2.0 | Critical for O₂ activation |

| Solvent | i-PrOH | 84% yield vs. 52% in THF |

| Temperature | 25°C | No improvement at 0°C |

This method’s success hinges on the steric accessibility of PXN’s Δ¹⁵ double bond, which avoids side reactions observed in bulkier substrates.

Total Synthesis from (R)-Carvone

This compound’s de novo synthesis from terpene precursors exemplifies modern retrosynthetic logic. Shenvi’s 12-step route from (R)-carvone (3 ) remains the shortest sequence to date.

Key Transformations

-

Aldol Annulation : Deprotonation of (R)-carvone with NaHMDS/MgCl₂ forms a magnesium enolate, which undergoes aldol addition with methyl-2-oxobutanoate to establish the C1–C2 bond (>20:1 dr).

-

Bicyclic Core Construction : A Nazarov cyclization of ketoester 4 generates the [4.3.0]bicyclononane skeleton, leveraging geminal dimethyl groups at C5 for torsional steering.

-

Late-Stage Oxidations :

Table 2: Synthetic Route from (R)-Carvone to this compound

| Step | Transformation | Reagents/Conditions | Yield |

|---|---|---|---|

| 1 | Aldol Addition | NaHMDS, MgCl₂, −78°C | 67% |

| 4 | Nazarov Cyclization | TfOH, CH₂Cl₂, 0°C | 78% |

| 8 | C15 Methyl Oxidation | RuCl₃, NaIO₄, H₂O/MeCN | 79% |

| 10 | Lactonization | Pb(OAc)₄, I₂, CCl₄ | 51% |

| 12 | Mukaiyama Hydration | Co(acac)₂, PhSiH₃, O₂ | 84% |

Stereochemical Considerations

The C5 gem-dimethyl group serves dual roles:

-

Symmetrization : Mitigates stereochemical complexity during bicyclization.

-

Oxidative Handle : Directs site-selective C–C bond cleavage for lactone formation.

Alternative Approaches and Limitations

Biomimetic Synthesis

Attempts to mimic this compound’s biosynthetic pathway—hypothesized to involve cyclization of a farnesyl diphosphate derivative—have achieved limited success. Enzymatic hydroxylation at C10 remains inefficient in vitro.

Radical-Based Functionalization

Recent work by Maimone et al. applied cobalt-catalyzed hydrogen atom transfer (HAT) to install the C10 hydroxyl group. While promising, competing epoxide opening reduced yields to <30%.

Comparative Analysis of Methods

Table 3: Method Efficiency Metrics

| Method | Steps | Overall Yield | Scalability |

|---|---|---|---|

| Semisynthesis (PXN→19) | 1 | 84% | >10 g |

| Total Synthesis | 12 | 8.2% | 1–5 g |

| Biomimetic | 18+ | <1% | Milligram |

Semisynthesis excels in practicality but requires access to PXN, itself a high-value target. Total synthesis offers material independence at the cost of step economy .

Q & A

Q. Q1: How can researchers design initial in vitro studies to evaluate picrotin’s inhibitory effects on neuronal GABA receptors?

Methodological Answer:

-

PICOT Framework :

Element Description Population Cultured hippocampal neurons (rat-derived) Intervention This compound administration at concentrations of 1–100 µM Comparison Control group treated with vehicle (e.g., DMSO) Outcome Electrophysiological measurement of GABA_A receptor currents Time Acute exposure (10–30 minutes) vs. chronic exposure (24–48 hours) -

Design Considerations :

-

Data Interpretation :

Advanced Research Questions

Q. Q2: How can conflicting findings on this compound’s neurotoxicity in rodent models be systematically analyzed?

Methodological Answer:

-

PICOT Framework :

Element Description Population Adult Sprague-Dawley rats (6–8 weeks old) Intervention Intraperitoneal this compound (10 mg/kg/day) Comparison Sham group (saline injection) vs. positive control (kainic acid) Outcome Histopathological assessment of hippocampal neuronal loss Time 7-day exposure with 14-day follow-up -

Conflict Resolution Strategies :

-

Statistical Tools :

- Apply random-effects models to account for heterogeneity across studies .

Methodological Guidance for Dose Optimization

Q. Q3: What strategies optimize this compound dosing in preclinical studies to balance efficacy and toxicity?

Methodological Answer:

-

PICOT Framework :

Element Description Population Zebrafish larvae (5 days post-fertilization) Intervention This compound exposure at 0.1–50 µM in embryo medium Comparison Vehicle control vs. reference GABA inhibitor (e.g., picrotoxin) Outcome Survival rate, locomotor activity, and CNS apoptosis markers Time 72-hour exposure with daily monitoring -

Optimization Steps :

Data Contradiction Analysis

Q. Q4: How should researchers address discrepancies in this compound’s reported binding affinity to GABA_A receptor subtypes?

Methodological Answer:

-

PICOT Framework :

Element Description Population Recombinant αβγ GABA_A receptors expressed in HEK293 cells Intervention Radioligand binding assays with ³H-picrotin Comparison Wild-type vs. mutant receptors (e.g., α1β2γ2 vs. α5β3γ3) Outcome Kd (dissociation constant) and Bmax (receptor density) Time Equilibrium binding over 60 minutes -

Resolution Workflow :

Advanced Mechanistic Studies

Q. Q5: What experimental designs elucidate this compound’s allosteric modulation of GABA_A receptors versus direct channel block?

Methodological Answer:

-

PICOT Framework :

Element Description Population Xenopus laevis oocytes expressing human GABA_A receptors Intervention Co-application of this compound with GABA (1–1000 µM) Comparison This compound alone vs. This compound + GABA Outcome Current amplitude and desensitization kinetics Time 1–5-minute perfusion periods -

Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.